Compound Description: FPMINT is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), exhibiting higher selectivity for ENT2 over ENT1. [] It is a more potent inhibitor of ENT2 than ENT1. [] Structure-activity relationship studies on FPMINT analogs explored modifications on the naphthalene, fluorophenyl, and piperazine moieties to understand their impact on ENT inhibition. []
Compound Description: This series of compounds was synthesized to develop novel atypical antipsychotic agents. [] They were designed to target dopamine D2 and serotonin 5-HT2A receptors. [] In vivo studies in mice showed that while these compounds displayed D2 and 5-HT2A antagonism, none exhibited catalepsy. [] Compound 10f emerged as the most active with a 5-HT2A/D2 ratio of 1.1286, comparable to the standard drug risperidone (ratio: 1.0989). []
Relevance: The 2-{4-[4-(2,5-disubstituted thiazol-4-yl)phenylethyl]piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles share a significant structural resemblance to 5-ethyl-2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine. Both possess a piperazine ring connected to a phenylethyl moiety. The key difference lies in the core structure: a pyrimidine ring in the target compound and a 1,8-naphthyridine-3-carbonitrile scaffold in the related series. These variations likely contribute to the difference in their pharmacological profiles. []
Compound Description: This compound, disclosed in patents related to pharmaceutical chemistry, represents a specific chemical structure with potential use as a pharmaceutical intermediate in the preparation of pharmaceutical formulations. [, ] The patents emphasize the compositions and methods for making formulations containing this compound. [, ]
Relevance: This compound shares the 5-ethyl-2-(piperazin/piperidine-1-yl)pyrimidine core structure with 5-ethyl-2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine. The presence of a piperidine ring instead of piperazine, and the extended substitution at the 4-position of the pyrimidine ring with a complex thiazole-containing moiety, differentiates this compound. These modifications suggest potential variations in their pharmacological targets and applications. [, ]
Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor. [] It exhibits excellent antiproliferative activity against hematological and solid tumor cell lines. [] Demonstrating oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), BMS-354825 caused complete tumor regressions at multiple doses with low toxicity. []
Compound Description: K-604 is a potent and water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. [] It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2. [] K-604 demonstrates significantly improved aqueous solubility and oral absorption compared to its predecessor, making it a promising candidate for treating diseases associated with ACAT-1 overexpression. []
Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis. [] Developed through structural modifications of a known autotaxin inhibitor, GLPG1690 exhibits reduced hERG inhibition, improved pharmacokinetic properties, and attenuated CYP3A4 time-dependent inhibition. []
Compound Description: Compound 7x is a multikinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5 kinases. [] Identified from a series of cyano pyridopyrimidine compounds, 7x exhibits potent in vitro cytotoxicity and in vivo tumor regression activity. [] At concentrations of 30-100 nM, 7x induces apoptosis in tumor cells. []
Compound Description: TZB-30878 is a novel therapeutic agent investigated for diarrhea-predominant irritable bowel syndrome (d-IBS). [] It exhibits dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. [] In an IBS-like rat model, TZB-30878 effectively normalized stress-induced defecation, suggesting its potential in treating d-IBS. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.